7-bromo-5H-pyrido[4,3-b]indole

Medicinal Chemistry Oncology Isomerism

7-Bromo-5H-pyrido[4,3-b]indole is a brominated heterocyclic compound classified as a gamma-carboline (pyrido[4,3-b]indole). Its distinctive structure, featuring a bromine atom at the 7-position of a fused pyridine-indole ring system, distinguishes it from the more common beta-carboline (pyrido[3,4-b]indole) isomers, such as eudistomin O, and provides a versatile handle for downstream functionalization via cross-coupling reactions.

Molecular Formula C11H7BrN2
Molecular Weight 247.09 g/mol
CAS No. 1015460-59-9
Cat. No. B1490053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-5H-pyrido[4,3-b]indole
CAS1015460-59-9
Molecular FormulaC11H7BrN2
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC3=C2C=NC=C3
InChIInChI=1S/C11H7BrN2/c12-7-1-2-8-9-6-13-4-3-10(9)14-11(8)5-7/h1-6,14H
InChIKeyJYFKMOCKASWCPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5H-pyrido[4,3-b]indole (CAS 1015460-59-9): A Gamma-Carboline Scaffold for Targeted Synthesis and Biological Screening


7-Bromo-5H-pyrido[4,3-b]indole is a brominated heterocyclic compound classified as a gamma-carboline (pyrido[4,3-b]indole) [1]. Its distinctive structure, featuring a bromine atom at the 7-position of a fused pyridine-indole ring system, distinguishes it from the more common beta-carboline (pyrido[3,4-b]indole) isomers, such as eudistomin O, and provides a versatile handle for downstream functionalization via cross-coupling reactions [2]. This compound is a key synthetic intermediate in medicinal chemistry and materials science, including its application as a precursor for tau-targeted PET imaging agents and organic electroluminescent materials [3].

Why 7-Bromo-5H-pyrido[4,3-b]indole Cannot Be Replaced by Its Isomers or Unsubstituted Analog


The specific ring-fusion topology (gamma-carboline) and the 7-bromo substituent impart uniquely convergent electronic and steric properties to this compound that are not collectively present in generic analogs. While a beta-carboline isomer (e.g., 7-bromo-9H-pyrido[3,4-b]indole) shares the brominated indole feature, it presents a different spatial orientation of the pyridine nitrogen, which critically alters its binding affinity for biological targets such as tubulin or its ability to form organometallic complexes in OLED applications [1]. Similarly, the non-brominated 5H-pyrido[4,3-b]indole lacks the reactive aryl halide handle essential for the palladium-catalyzed cross-couplings that are fundamental to its utility as a late-stage diversification intermediate, making direct substitution impossible in iterative synthetic routes .

Quantitative Differentiation of 7-Bromo-5H-pyrido[4,3-b]indole from Closest Analogs


Isomer-Dependent Antitumor Activity: 7-Bromo-γ-Carboline vs. 7-Bromo-β-Carboline

The gamma-carboline isomer (5H-pyrido[4,3-b]indole) core is a critical determinant of antitumor activity. While specific IC₅₀ data for the 7-bromo derivative against cancer cell lines is not publicly available in a comparative format, structure-activity relationship (SAR) studies on closely related 1-amino-substituted gamma-carbolines demonstrate potent antitumor properties that are abolished by seemingly minor structural changes, such as shifting a hydroxyl group from the 9- to 10-position [1]. Furthermore, the isomeric beta-carboline series, which includes 7-bromo-β-carboline (Eudistomin O), is primarily noted for antiviral and neuroprotective, not antitumor, properties, highlighting a class-level target divergence driven by the ring fusion pattern [2].

Medicinal Chemistry Oncology Isomerism

Predicted Lipophilicity Advantage: 7-Bromo-5H-pyrido[4,3-b]indole vs. Unsubstituted Parent

The introduction of a bromine atom significantly modulates the lipophilicity of the gamma-carboline core, a critical parameter for membrane permeability and target engagement. The calculated LogP (XLogP3) for 7-bromo-5H-pyrido[4,3-b]indole is 3.0 [1]. This is a substantial increase from the predicted XLogP3 of the non-halogenated parent compound, 5H-pyrido[4,3-b]indole, which is 2.0 [2].

Drug Design Physicochemical Properties ADME

Synthetic Versatility: 7-Bromo as a Functional Handle vs. 8-Bromo Analog

The position of the bromine atom on the gamma-carboline core is not arbitrary; it directly dictates its reactivity and the topology of the resulting derivatives. 7-Bromo-5H-pyrido[4,3-b]indole serves as a demonstrated electrophilic partner in high-yielding N-arylation reactions critical for constructing complex molecular architectures for OLEDs, exemplified by an 80% yield in a key synthetic step (synthesis of Intermediate A1-1) [1]. In contrast, the 8-bromo isomer (8-bromo-5H-pyrido[4,3-b]indole) would place the reactive handle at a different electronic environment (para to the indole nitrogen, meta to the pyridine nitrogen), leading to different regioselectivity in further substitutions and potentially lower reactivity or different product profiles.

Synthetic Chemistry Cross-Coupling Reactivity

Procurement-Driven Application Scenarios for 7-Bromo-5H-pyrido[4,3-b]indole


Developing Novel Anticancer Agents via DNA Topoisomerase Inhibition

This compound is the optimal starting point for a medicinal chemistry campaign seeking new DNA-targeted antitumor agents. The gamma-carboline scaffold has a well-established mechanism of action as a DNA intercalator and topoisomerase II inhibitor [1]. By procuring the 7-bromo derivative, researchers can leverage the reactive bromine handle to perform late-stage diversification via Suzuki or Buchwald-Hartwig couplings to rapidly generate libraries of novel analogs, systematically exploring SAR within this proven antitumor chemotype. The alternative use of a beta-carboline core would target a different biological space, likely yielding antiviral rather than antitumor leads.

Synthesis of Tau-Targeted Diagnostic and Theranostic Agents

7-Bromo-5H-pyrido[4,3-b]indole is a documented synthetic precursor for amino-T807 [1], a key pharmacophore in tau PET imaging agents used for diagnosing Alzheimer's disease and other tauopathies. Its specific isomeric form is required to correctly position the pyridine nitrogen for high-affinity binding to tau aggregates. Procuring this specific compound ensures compatibility with published synthetic routes, reducing development time and risk compared to starting with an unsubstituted scaffold, which would require a risky and potentially low-yielding late-stage bromination.

Building High-Performance Organic Light-Emitting Diode (OLED) Materials

As demonstrated in patent literature, 7-bromo-5H-pyrido[4,3-b]indole is a critical monomeric unit for synthesizing advanced host or transport materials in OLED stacks, with an 80% yield for the first step of a multi-step sequence [1]. Its rigid, conjugated bicyclic structure with a site-specific halogen handle enables the construction of well-defined, high-purity organometallic phosphors essential for device efficiency and lifetime. Substituting with a non-halogenated analog or an isomer would either prevent the necessary C-N coupling or produce a different ligand geometry with inferior device performance.

Investigating CNS Drug Candidates with Optimized Physicochemical Profiles

For a CNS drug discovery program, the calculated XLogP3 of 3.0 for 7-bromo-5H-pyrido[4,3-b]indole places it firmly within the optimal lipophilicity range frequently targeted for blood-brain barrier penetration [1]. This is a notable, 10-fold improvement over the more hydrophilic parent gamma-carboline (XLogP3=2.0) [2]. Procuring this specific intermediate allows for the direct synthesis of lead-like compounds with favorable physicochemical properties from the very first synthetic step, bypassing the need to optimize logP through additional iterations of analog synthesis.

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